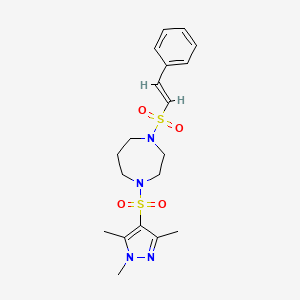

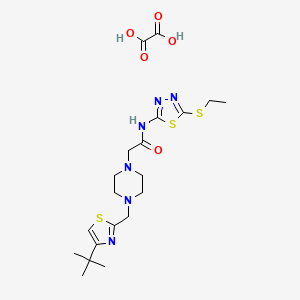

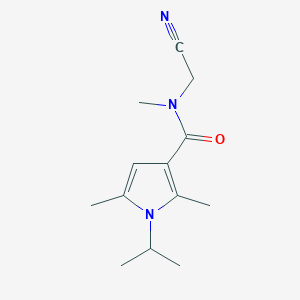

N1-cyclopropyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-cyclopropyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as CTX-0294885, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a member of the casein kinase 1 family of serine/threonine kinases that plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. CTX-0294885 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

科学研究应用

Chemical Synthesis and Molecular Structure

Formation and Rearrangement of Isoquinoline Derivatives : A study details the chemical reaction involving the treatment of a specific oxazolidinone with LDA, leading to the formation of a tetracyclic isoquinoline derivative through a domino rearrangement sequence. This research showcases the compound's role in complex chemical synthesis processes and the exploration of reaction mechanisms (Roydhouse & Walton, 2007).

Catalyzed Synthesis of Isoquinoline Derivatives : Another application is found in the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds. This method highlights the compound's utility in creating complex structures through aryl and vinylic C-H activation, presenting a broad scope for substituent variation (Shi et al., 2013).

Synthesis of Constrained ACC Derivatives : Research focusing on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives reveals the compound's importance in generating doubly constrained ACC derivatives. This study demonstrates the compound's application in producing new types of heterocyclic systems, contributing to the development of novel chemical entities (Szakonyi et al., 2002).

Pharmacological Potential

Inotropic Effects : A study on the synthesis and positive inotropic effects of derivatives, including the focus compound, suggests potential therapeutic applications. The research found that certain derivatives could increase cardiac contractility, indicating possible use in treating heart rhythm disorders without significantly affecting heart rate (Santangelo et al., 1994).

属性

IUPAC Name |

N-cyclopropyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11(2)18(24)21-9-3-4-12-5-6-14(10-15(12)21)20-17(23)16(22)19-13-7-8-13/h5-6,10-11,13H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGLTRGRCTXHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

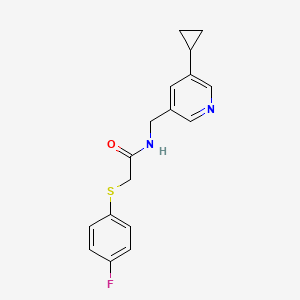

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

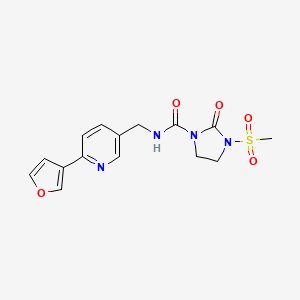

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

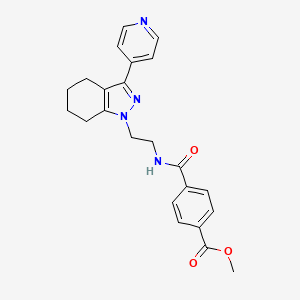

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)